rac-trans 3'-Thiomethyl Nicotine Dihydrochloride
CAS No.: 1246820-13-2
Cat. No.: VC0027196
Molecular Formula: C11H16N2S
Molecular Weight: 208.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246820-13-2 |
|---|---|
| Molecular Formula | C11H16N2S |
| Molecular Weight | 208.323 |
| IUPAC Name | [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanethiol |
| Standard InChI | InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1 |
| Standard InChI Key | YZZOQRDSBWHFON-GHMZBOCLSA-N |
| SMILES | CN1CCC(C1C2=CN=CC=C2)CS |
Introduction
Chemical Properties and Structure
Molecular Structure and Nomenclature
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride incorporates several important structural elements:
The IUPAC name of the free base form is [(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanethiol . The "rac" prefix indicates it exists as a racemic mixture containing equal amounts of both enantiomers of the chiral molecule. The "trans" designation specifies the geometric configuration where the pyridine ring and thiomethyl group are positioned on opposite sides of the pyrrolidine ring plane.
The compound contains the core nicotine structure—a pyridine ring connected to a pyrrolidine ring—with a thiomethyl group (-CH2SH) at the 3' position of the pyrrolidine ring. In its dihydrochloride salt form, both nitrogen atoms (one in the pyridine ring and one in the pyrrolidine ring) are protonated with hydrogen chloride.
Physical and Chemical Properties
The physical and chemical properties of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride are summarized in Table 1.
Table 1. Physical and Chemical Properties of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2S - 2(HCl) |
| Molecular Weight | 280.06 g/mol |
| CAS Number | 1246820-13-2 |
| Physical State | Solid |
| Commercial Purity | >95% (HPLC) |
The dihydrochloride salt form enhances water solubility compared to the free base, making it more suitable for various aqueous-based research applications and analyses .
Chemical Identifiers and Descriptors
Table 2 presents the standardized chemical identifiers that enable unambiguous recognition of the compound across different chemical databases and research platforms.
Table 2. Chemical Identifiers for rac-trans 3'-Thiomethyl Nicotine Dihydrochloride
| Identifier | Value |
|---|---|
| PubChem CID | 29987453 |
| InChI | InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1 |
| InChIKey | YZZOQRDSBWHFON-GHMZBOCLSA-N |
| SMILES | CN1CCC@@HCS |
| DSSTox Substance ID | DTXSID20652681 |
| Wikidata | Q82566290 |
These standardized identifiers enable researchers to precisely identify and search for the compound in scientific databases and chemical libraries .
Structural Relationships to Other Nicotine Derivatives
Comparison with Other Nicotine Analogs
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride belongs to a family of nicotine derivatives with modifications at the pyrrolidine ring. Related compounds include rac-Nicotine-2',3',3'-d3 (a deuterated analog) and rac-trans 3'-Hydroxymethylnicotine Hemisuccinate . While these compounds share the basic nicotine scaffold, each modification introduces unique properties that affect receptor binding, metabolism, and biological activity.
Significance of the Thiomethyl Group
The thiomethyl group at the 3' position represents a significant structural modification compared to naturally occurring nicotine. This sulfur-containing functional group alters the electronic distribution and steric properties of the molecule, potentially affecting:
The presence of the thiol group also provides a reactive handle that could be utilized for further derivatization or conjugation in research applications.
Stereochemical Considerations
The "rac-trans" designation in the compound name conveys important stereochemical information:
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The "rac" prefix indicates a racemic mixture containing equal amounts of both enantiomers
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The "trans" configuration specifies that the pyridine ring and the thiomethyl group are on opposite sides of the pyrrolidine ring
These stereochemical features likely influence the compound's three-dimensional interactions with biological targets, particularly nicotinic acetylcholine receptors, which exhibit stereoselectivity in their binding properties.
Analytical Methods for Detection and Characterization
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) represents the primary method for assessing the purity of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride, with commercial standards specified at >95% purity . For nicotine and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for high sensitivity detection in biological samples .
The analysis of related nicotine compounds typically involves:
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Sample preparation, potentially including extraction procedures
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Chromatographic separation on appropriate columns
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Detection using UV, MS, or other appropriate detectors
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Quantification against standard curves
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